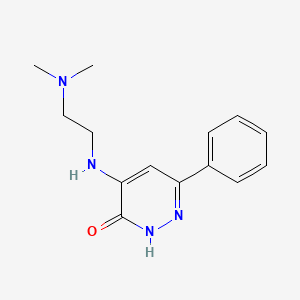![molecular formula C20H19NO5 B12915130 2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one CAS No. 84245-30-7](/img/structure/B12915130.png)
2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a fused isoindolo-isoquinoline core, which contribute to its distinctive chemical behavior.
準備方法
The synthesis of 2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoindole structure.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Fusion with Isoquinoline: The isoindole core is then fused with an isoquinoline moiety through a series of condensation reactions, often involving catalysts and specific reaction conditions to ensure the correct orientation and bonding.
化学反応の分析
2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the methoxy groups or the isoindole-isoquinoline core.
科学的研究の応用
2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and neurology, due to its ability to interact with specific cellular pathways.
Industry: While its industrial applications are limited, it may be used in the development of specialized materials or as a component in chemical sensors.
作用機序
The mechanism of action of 2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy groups and fused ring structure allow it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including the inhibition of enzyme activity or the alteration of signal transduction pathways.
類似化合物との比較
2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one can be compared with similar compounds such as:
2,3,9,10-Tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium,hydroxide: This compound shares a similar core structure but differs in its oxidation state and functional groups.
2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride: This compound has an additional methyl group and a chloride ion, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific arrangement of methoxy groups and the fused isoindole-isoquinoline core, which confer distinct chemical and biological properties.
特性
CAS番号 |
84245-30-7 |
|---|---|
分子式 |
C20H19NO5 |
分子量 |
353.4 g/mol |
IUPAC名 |
2,3,9,10-tetramethoxy-7H-isoindolo[2,1-b]isoquinolin-5-one |
InChI |
InChI=1S/C20H19NO5/c1-23-16-6-11-5-15-13-8-18(25-3)17(24-2)7-12(13)10-21(15)20(22)14(11)9-19(16)26-4/h5-9H,10H2,1-4H3 |
InChIキー |
OYFFEONJWACRPL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)CN3C2=CC4=CC(=C(C=C4C3=O)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




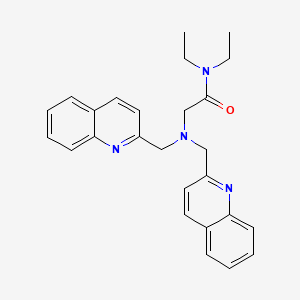
![4-[(2,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12915085.png)
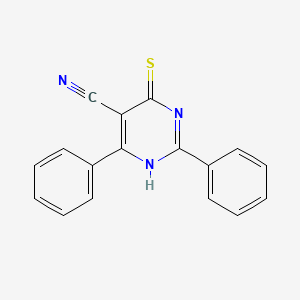
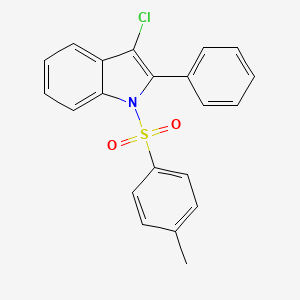
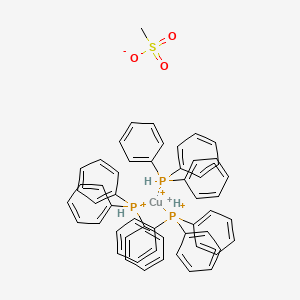
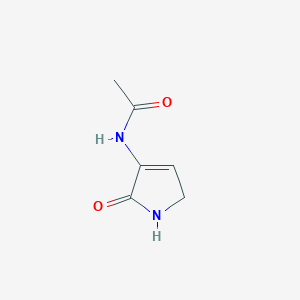
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 2,7-dihydro-2,7-dimethyl-](/img/structure/B12915111.png)
![3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915116.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3,4-dichlorophenyl)-](/img/structure/B12915117.png)
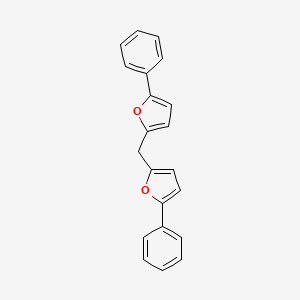
![2-[(4-Chlorobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12915122.png)
